(2-Ethoxyphenyl)methanethiol
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Overview
Description
(2-Ethoxyphenyl)methanethiol is an organic compound with the molecular formula C9H12OS. It is a thiol, which means it contains a sulfhydryl (-SH) group attached to a benzene ring substituted with an ethoxy group (-OCH2CH3) at the ortho position. This compound is known for its distinctive odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2-Ethoxyphenyl)methanethiol can be synthesized through several methods. One common approach involves the reaction of 2-ethoxybenzyl chloride with sodium hydrosulfide (NaHS) in the presence of a suitable solvent like ethanol. The reaction typically proceeds under reflux conditions, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxyphenyl)methanethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfides.
Reduction: It can be reduced to form the corresponding hydrocarbon.
Substitution: It can participate in nucleophilic substitution reactions due to the presence of the thiol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) are commonly used.
Major Products Formed
Oxidation: Disulfides.
Reduction: Corresponding hydrocarbons.
Substitution: Thioethers and other substituted products.
Scientific Research Applications
(2-Ethoxyphenyl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of various chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Ethoxyphenyl)methanethiol involves its interaction with molecular targets through the thiol group. This group can form covalent bonds with proteins and other biomolecules, affecting their function. The compound can also undergo oxidation-reduction reactions, influencing cellular redox states .
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a similar structure but without the aromatic ring.
Ethanethiol (C2H5SH): Another simple thiol with an ethyl group instead of the ethoxyphenyl group.
Thiophenol (C6H5SH): A thiol with a benzene ring but without the ethoxy group
Uniqueness
(2-Ethoxyphenyl)methanethiol is unique due to the presence of both the ethoxy group and the thiol group on the aromatic ring. This combination imparts distinct chemical properties and reactivity, making it valuable in specific synthetic and research applications .
Properties
Molecular Formula |
C9H12OS |
---|---|
Molecular Weight |
168.26 g/mol |
IUPAC Name |
(2-ethoxyphenyl)methanethiol |
InChI |
InChI=1S/C9H12OS/c1-2-10-9-6-4-3-5-8(9)7-11/h3-6,11H,2,7H2,1H3 |
InChI Key |
YPFBEIHOJRCUCR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1CS |
Origin of Product |
United States |
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